3-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-4-ethoxybenzoic acid
Overview
Description
3-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-4-ethoxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazinan ring, a dimethylphenyl group, and an ethoxybenzoic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-4-ethoxybenzoic acid typically involves multiple steps, including the formation of the diazinan ring and the subsequent attachment of the dimethylphenyl and ethoxybenzoic acid groups. Common synthetic routes may involve:
Formation of the Diazinan Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dimethylphenyl Group: This can be achieved through Friedel-Crafts acylation or similar reactions.
Introduction of the Ethoxybenzoic Acid Moiety: This step may involve esterification or other suitable reactions to attach the ethoxybenzoic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-4-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration can be achieved using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-4-ethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one: This compound shares the dimethylphenyl group and has similar synthetic routes.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone:
Uniqueness
What sets 3-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-4-ethoxybenzoic acid apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-4-ethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-4-30-18-8-6-14(21(27)28)10-15(18)11-17-19(25)23-22(29)24(20(17)26)16-7-5-12(2)13(3)9-16/h5-11H,4H2,1-3H3,(H,27,28)(H,23,25,29)/b17-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALIJBAHUAKSMN-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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